N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S2/c21-14(17-16-19-18-15(26-16)12-10-24-7-8-25-12)11-3-5-20(6-4-11)28(22,23)13-2-1-9-27-13/h1-2,9-11H,3-8H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKCNWADCGRUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=COCCO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, including a dioxin moiety and an oxadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity. The presence of the 1,3,4-oxadiazole and thiophene rings is particularly significant in enhancing its pharmacological properties.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in various cancer cell lines.
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For example, compounds with oxadiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines such as HEPG2 (hepatocellular carcinoma), MCF7 (breast cancer), and PC3 (prostate cancer) with IC50 values ranging from 0.67 µM to 1.18 µM .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.80 | |
| Compound C | PC3 | 0.67 | |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar compounds have shown efficacy against a range of bacteria and fungi by inhibiting their growth through various mechanisms.
Case Studies
Case Study 1: Anticancer Screening
In a study conducted by Zhang et al., a series of oxadiazole derivatives were synthesized and screened for anticancer activity using TRAP PCR-ELISA assays. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer properties .
Case Study 2: Mechanism-Based Approaches
Research focusing on mechanism-based approaches for oxadiazole compounds revealed that they could effectively inhibit key signaling pathways involved in tumor growth and metastasis . This underscores the therapeutic potential of this compound.
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